

spectroscopic data (NMR, IR, MS) for 3,3'-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3'-Dibromo-1,1'-biphenyl

Cat. No.: B094586

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of 3,3'-Dibromo-1,1'-biphenyl

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,3'-Dibromo-1,1'-biphenyl** (CAS No: 16400-51-4).[1][2] This document is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound as a chemical intermediate.[3][4][5] The information presented herein includes predicted spectral data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Molecular Structure and Properties

3,3'-Dibromo-1,1'-biphenyl is a symmetrical molecule consisting of two phenyl rings connected by a single bond, with a bromine atom substituted at the meta-position (C3 and C3') of each ring.

- Molecular Formula: C₁₂H₈Br₂[1][2]
- Molecular Weight: 312.00 g/mol [2]
- Appearance: White powder[1]
- Melting Point: 52 - 55 °C[1]

Spectroscopic Data Presentation

While comprehensive, experimentally validated spectra for **3,3'-Dibromo-1,1'-biphenyl** are not readily available in public databases, the following tables summarize the predicted and expected data based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is predicted to show four distinct signals for the aromatic protons due to the molecule's symmetry.

Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-2', H-2	~7.7 - 7.8	Triplet (t)	$J \approx 1.8$	2H
H-4', H-4	~7.5 - 7.6	Multiplet (m)	-	2H
H-6', H-6	~7.5 - 7.6	Multiplet (m)	-	2H
H-5', H-5	~7.3 - 7.4	Triplet (t)	$J \approx 7.8$	2H

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.[\[6\]](#)

¹³C NMR (Carbon NMR) Data

Due to symmetry, the ¹³C NMR spectrum is expected to display six signals for the twelve carbon atoms.

Assignment	Predicted Chemical Shift (δ , ppm)
C-1', C-1	~142 - 144
C-3', C-3	~122 - 124
C-2', C-2	~130 - 132
C-4', C-4	~130 - 132
C-6', C-6	~126 - 128
C-5', C-5	~129 - 131

Note: Carbon atoms directly attached to bromine (C-3, C-3') are expected to appear in the 122-124 ppm range.[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for an aromatic compound.

Frequency Range (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium-Weak
1600 - 1585	Aromatic C=C Stretch	Medium
1500 - 1400	Aromatic C=C Stretch	Strong
1000 - 650	C-Br Stretch	Strong
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong

Reference data for biphenyl IR spectra can be found from sources like the NIST Chemistry WebBook.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

The mass spectrum is distinguished by a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This

results in a distinctive M, M+2, and M+4 peak pattern.[10]

m/z Value	Ion	Relative Abundance Ratio	Description
310	$[\text{C}_{12}\text{H}_8^{79}\text{Br}_2]^+$	1	Molecular ion (M)
312	$[\text{C}_{12}\text{H}_8^{79}\text{Br}^{81}\text{Br}]^+$	2	M+2 peak
314	$[\text{C}_{12}\text{H}_8^{81}\text{Br}_2]^+$	1	M+4 peak

The fragmentation pattern would likely involve the sequential loss of bromine atoms.

Experimental Protocols

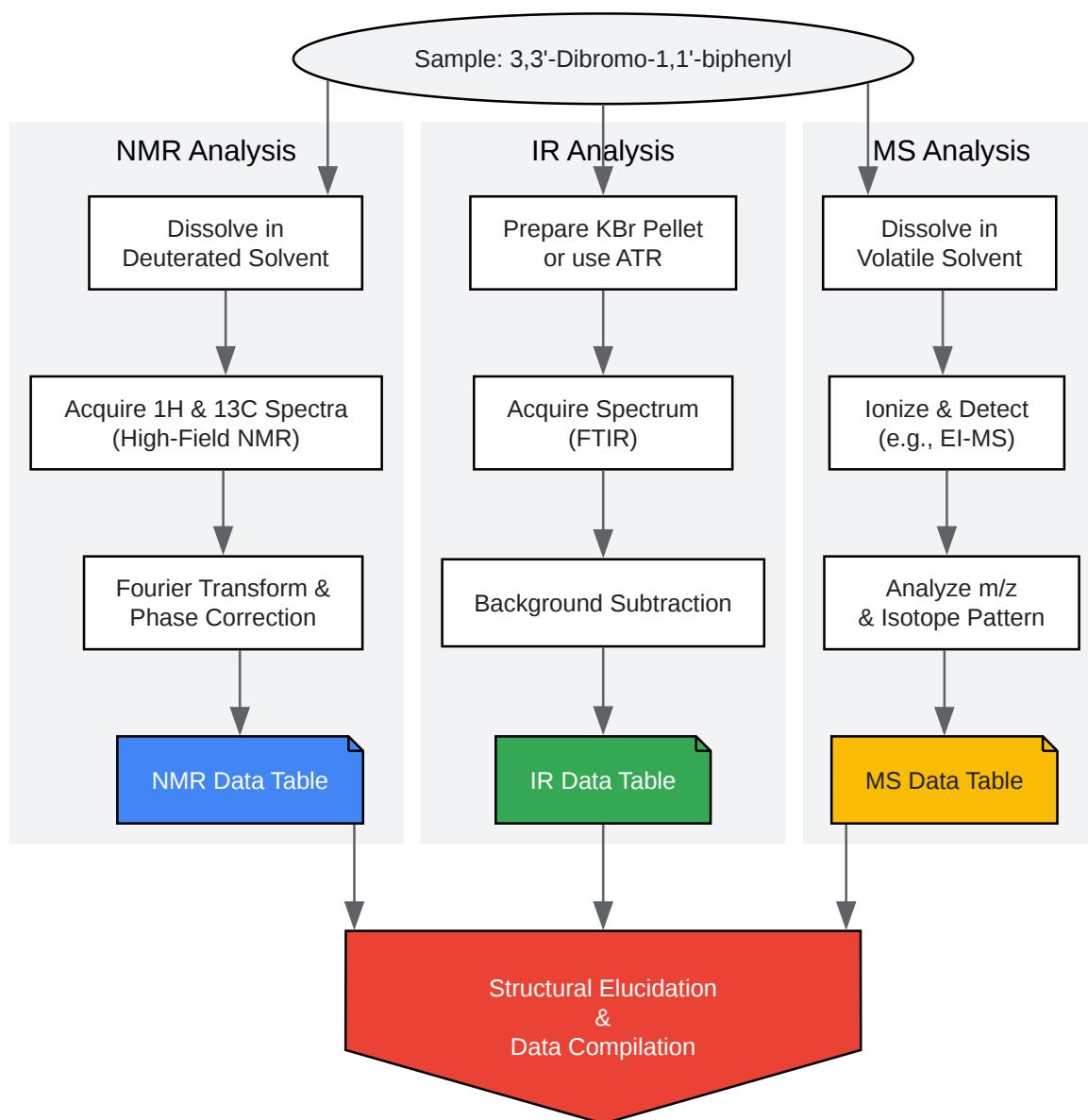
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of high-purity **3,3'-Dibromo-1,1'-biphenyl** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[11]
- Spectrometer Setup: Data acquisition is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.[11]
- ^1H NMR Data Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Acquisition Parameters:
 - Spectral Width: ~16 ppm
 - Number of Scans: 16-32
 - Relaxation Delay (d1): 1-5 seconds

- Acquisition Time (aq): 2-4 seconds
- ^{13}C NMR Data Acquisition:
 - Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is used.
 - Acquisition Parameters:
 - Spectral Width: ~220 ppm
 - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): 2 seconds
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied, and the spectra are referenced to the internal standard or the residual solvent peak.[\[11\]](#)

IR Spectroscopy Protocol


- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[\[12\]](#) A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is used. EI is a common technique for this type of molecule.[12]
- Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern is crucial for confirming the presence of bromine.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3,3'-Dibromo-1,1'-biphenyl**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,3'-Dibromobiphenyl | C12H8Br2 | CID 153987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. mdpi.com [mdpi.com]
- 8. Biphenyl [webbook.nist.gov]
- 9. Biphenyl(92-52-4) IR Spectrum [m.chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) for 3,3'-Dibromo-1,1'-biphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094586#spectroscopic-data-nmr-ir-ms-for-3-3-dibromo-1-1-biphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com